molecular formula C9H7FN2O2 B2833736 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid CAS No. 697739-07-4

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

Cat. No.: B2833736
CAS No.: 697739-07-4
M. Wt: 194.165
InChI Key: OKPNNCCYWIRQFX-UHFFFAOYSA-N
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Description

“6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H7FN2O2 . It is an indazole derivative, which is a class of compounds that have been found to have various biological activities .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1H-indazole ring substituted with a methyl group at the 1-position, a fluoro group at the 6-position, and a carboxylic acid group at the 4-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 194.17 .

Scientific Research Applications

Antibacterial Activities

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid shows promise in the field of antibacterial research. A study by Cooper et al. (1990) synthesized a series of compounds similar in structure, demonstrating significant in vitro antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, Gale and Wilshire (1973) investigated the reactivity of indazole with various compounds, leading to different heterocyclic products. Such studies contribute to understanding the chemical behavior and potential applications of compounds like this compound (Gale & Wilshire, 1973).

Fluorescence Studies

Bettarel et al. (2000) explored the use of fluorescent labeling in virus counting, employing compounds structurally related to this compound. Such research underlines the potential of these compounds in bioimaging and molecular labeling (Bettarel, Sime-Ngando, Amblard, & Laveran, 2000).

Cross-Coupling Reactions

Houpis et al. (2010) studied the cross-coupling reactions involving carboxylic acid anions, akin to this compound. Such reactions are vital for creating diverse molecular architectures, relevant in pharmaceuticals and materials science (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).

Antiproliferative Potential

Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives, chemically related to this compound, and evaluated their antiproliferative properties. This underscores the potential application of such compounds in developing anticancer agents (Molinari, Oliva, Arismendi-Macuer, Guzmán, Fuentealba, Knox, Vinet, & San Feliciano, 2015).

Safety and Hazards

The safety information for “6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid” and other indazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug development .

Properties

IUPAC Name

6-fluoro-1-methylindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8-3-5(10)2-6(9(13)14)7(8)4-11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNNCCYWIRQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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